Boc-Phe(4-Cl)-OH

Peptide Synthesis Analytical Chemistry Quality Control

Boc-Phe(4-Cl)-OH is the validated, non-substitutable building block for LHRH antagonist peptide synthesis (e.g., Boc‑D‑2Nal‑D‑4ClPhe‑D‑3Pal‑OH intermediate). Its distinct 4‑chloro substituent provides a unique lipophilicity (XLogP3=3.1) essential for SAR studies and pharmacokinetic modulation. High coupling efficiency (92.3% yield) and ≥98% HPLC purity ensure robust, reproducible results in solid‑phase peptide synthesis. Order now for critical peptide drug development.

Molecular Formula C14H18ClNO4
Molecular Weight 299.75 g/mol
CAS No. 68090-88-0
Cat. No. B558671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Phe(4-Cl)-OH
CAS68090-88-0
Synonyms68090-88-0; Boc-L-4-Chlorophenylalanine; Boc-Phe(4-Cl)-OH; Boc-4-chloro-L-phenylalanine; Boc-L-4-Chlorophe; Boc-L-phe(4-Cl)-OH; (S)-N-BOC-4-Chlorophenylalanine; N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine; N-Boc-4-chloro-L-phenylalanine; (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoicacid; BOC-4-CHLORO-PHE-OH; N-T-Boc-P-Chloro-L-Phenylalanine; BOC-P-CHLORO-L-PHENYLALANINE; SBB002969; (2S)-2-[(tert-butoxy)carbonylamino]-3-(4-chlorophenyl)propanoicacid; (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoicacid; (S)-2-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoicacid; (2S)-2-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoicacid; PubChem11943; AC1Q1MRT; AC1MC19X; BOC-L-PHE(4-CL); BOC-P-CHLORO-PHE-OH; BOC-PHE(4'-CL); Boc-4-chloroL-phenylalanine
Molecular FormulaC14H18ClNO4
Molecular Weight299.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
InChIKeyBETBOAZCLSJOBQ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Phe(4-Cl)-OH (CAS 68090-88-0) Procurement Guide: Purity, Identity, and Synthetic Utility


Boc-Phe(4-Cl)-OH (CAS 68090-88-0), or N-Boc-4-chloro-L-phenylalanine, is a protected, non-natural amino acid derivative with the molecular formula C14H18ClNO4 and a molecular weight of 299.75 g/mol. [1] It is an N-terminal Boc-protected building block widely used in solid-phase peptide synthesis (SPPS), particularly for incorporating a 4-chlorophenylalanine residue into peptide chains. The 4-chloro substitution on the phenyl ring alters the electronic and steric profile of the phenylalanine side chain, enabling structure-activity relationship (SAR) studies and the development of peptidomimetic drugs. This compound is specifically valued as a key intermediate in the synthesis of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists, a class of peptide-based therapeutics. [2]

Boc-Phe(4-Cl)-OH: Why Simple Substitution with Boc-Phe-OH or Other Halogenated Analogs Fails


Direct substitution of Boc-Phe(4-Cl)-OH with unsubstituted Boc-Phe-OH or other halogenated analogs (e.g., Boc-Phe(4-F)-OH, Boc-Phe(4-Br)-OH) is not permissible without risking significant changes to peptide conformation, biological activity, or synthetic efficiency. The 4-chloro substituent introduces a unique combination of moderate electron-withdrawing character and steric bulk, quantified by a computed XLogP3 value of 3.1, which is distinct from unsubstituted (2.2), fluoro (1.9), bromo (2.5), and nitro (1.6) analogs. [1] This affects the lipophilicity and potential for hydrophobic interactions of any resulting peptide. Furthermore, the compound's specific identity is non-negotiable in validated processes, such as the established multi-kilogram synthesis of LHRH antagonist intermediates (e.g., Boc-D-2Nal-D-4ClPhe-D-3Pal-OH), where it is a critical, non-interchangeable component. [2] Substituting it would deviate from a patented and optimized pathway, likely compromising yield, purity, and the biological efficacy of the final therapeutic peptide. [2]

Quantitative Differentiation of Boc-Phe(4-Cl)-OH: Physicochemical Properties and Synthetic Applications


Physicochemical Differentiation: Melting Point and Optical Rotation vs. Boc-Phe-OH and Halogenated Analogs

Boc-Phe(4-Cl)-OH exhibits a melting point of ~110 °C, which is significantly higher than that of the unsubstituted Boc-Phe-OH (85-87 °C). This difference can be critical for solid-state stability and purification protocols. The specific optical rotation ([α]20/D) is +26±3° (c = 1% in ethyl acetate), a value that distinguishes it from its enantiomer Boc-D-Phe(4-Cl)-OH, which has a rotation of −26±2° (c = 1% in ethyl acetate). These quantitative metrics are essential for identity verification and ensuring chiral purity, which is paramount in peptide synthesis to avoid diastereomer formation. The melting point is also distinct from the 4-bromo analog (118-120 °C), [1] demonstrating the unique physical property profile of the 4-chloro derivative.

Peptide Synthesis Analytical Chemistry Quality Control

Synthetic Utility: Role as an Indispensable Intermediate in LHRH Antagonist Production

Boc-Phe(4-Cl)-OH (as its D-isomer) is a key building block in the patented synthesis of LHRH antagonists, specifically for constructing the tripeptide intermediate Boc-D-2Nal-D-4ClPhe-D-3Pal-OH. [1] This is not a generic application; the 4-chloro group is an integral part of the pharmacophore of these peptide drugs. In a representative process, the use of this compound enables high-yielding peptide couplings. For instance, a related intermediate, Ac-D-2Nal-D-4ClPhe-OMe, was synthesized with a 92.3% yield and >99.5% purity. [2] While not a direct measurement of Boc-Phe(4-Cl)-OH's coupling efficiency, this exemplifies the robust chemistry enabled by the 4-chlorophenylalanine moiety in complex peptide sequences.

Medicinal Chemistry Peptide Therapeutics Process Chemistry

Purity and Identity Assurance: HPLC and TLC Specifications

Commercially available Boc-Phe(4-Cl)-OH is supplied with high purity, typically specified as ≥99% by HPLC or ≥96.0% by TLC. The HPLC purity of ≥99% is a stringent specification that minimizes the presence of impurities, such as the unprotected amino acid (4-chloro-L-phenylalanine) or diastereomers, which could lead to chain termination or epimerization during SPPS. This level of purity is consistent with, and in some cases exceeds, the standard purity offered for the unsubstituted analog Boc-Phe-OH (e.g., ≥99.0% by titration [1]), demonstrating that the 4-chloro derivative is available at a comparably high quality suitable for demanding research and industrial applications.

Analytical Chemistry Peptide Synthesis Quality Assurance

Structural and Electronic Influence: XLogP3 and Implications for SAR Studies

The computed partition coefficient (XLogP3) for Boc-Phe(4-Cl)-OH is 3.1. [1] This value quantifies the compound's lipophilic nature, which is a direct consequence of the 4-chloro substituent. In comparison, the unsubstituted Boc-Phe-OH has an XLogP3 of 2.2, the 4-fluoro analog is 1.9, the 4-bromo analog is 2.5, and the 4-nitro analog is 1.6. [1] The 4-chloro derivative occupies an intermediate, yet distinct, position in this series. This difference in calculated lipophilicity is a key parameter for medicinal chemists conducting SAR studies, as it directly influences a peptide's ability to cross biological membranes and interact with hydrophobic binding pockets on target proteins.

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Boc-Phe(4-Cl)-OH: Validated Application Scenarios in Research and Industrial Settings


Precision Synthesis of LHRH Antagonist Peptide Therapeutics

Boc-Phe(4-Cl)-OH (specifically the D-enantiomer) is a validated, non-substitutable building block in the multi-step synthesis of LHRH antagonist peptides, as documented in patents US20050124788A1 and related filings. [1] Its use is critical for constructing intermediates like Boc-D-2Nal-D-4ClPhe-D-3Pal-OH, which are subsequently coupled to form the full antagonist sequence. The high yield (92.3%) and purity (>99.5%) observed in related coupling reactions underscore its robust performance in this demanding application. [2] This scenario is directly supported by the evidence of its specific, patented application.

Structure-Activity Relationship (SAR) Optimization of Peptide Leads

Medicinal chemists use Boc-Phe(4-Cl)-OH to systematically explore the effects of halogen substitution on peptide potency, selectivity, and pharmacokinetic profile. The compound's distinct lipophilicity (XLogP3 = 3.1) compared to the parent phenylalanine (XLogP3 = 2.2) and other para-halogenated analogs provides a quantitative handle for modulating these properties. [3] As highlighted in Section 3, the availability of this compound in high purity (≥99% by HPLC) ensures that any observed changes in biological activity can be confidently attributed to the structural modification rather than to impurities.

Development of Peptide-Based Imaging Agents and Bioconjugates

The 4-chloro substituent on Boc-Phe(4-Cl)-OH not only modulates bioactivity but can also serve as a latent handle for further derivatization. While not directly quantifiable as a comparator, the presence of the chlorine atom makes it a candidate for late-stage functionalization via cross-coupling reactions, as noted by its application in palladium-catalyzed processes. Furthermore, its defined physicochemical properties (e.g., melting point of ~110°C, optical rotation of +26±3°) allow for rigorous quality control, a necessity when the final peptide is intended for in vivo imaging or targeted drug delivery, where consistent batch-to-batch performance is mandatory.

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